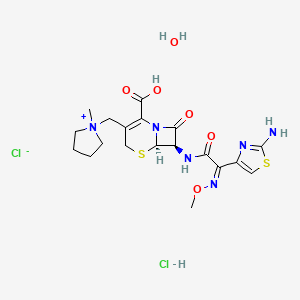

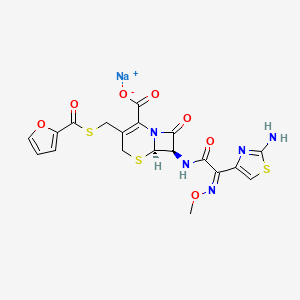

头孢噻呋钠

描述

头孢噻呋钠是一种广谱头孢类抗生素,主要用于兽医学。 它对革兰氏阳性和革兰氏阴性细菌都有效,包括产生β-内酰胺酶的菌株 。 该化合物在治疗牲畜(如牛、猪和马)的呼吸道疾病方面特别有用 .

科学研究应用

头孢噻呋钠由于其广谱抗菌活性而被广泛应用于科学研究。它的一些应用包括:

生物学: 用于与细菌细胞壁合成和抗性机制相关的研究.

医学: 研究其在治疗人类细菌感染的潜在用途,尽管它主要用于兽医学.

工业: 用于开发新型抗生素和兽药.

作用机制

生化分析

Biochemical Properties

Ceftiofur sodium is resistant to hydrolysis by beta-lactamase and has activity against both Gram-positive and Gram-negative bacteria . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Cellular Effects

Ceftiofur sodium, like other cephalosporins, is bactericidal in vitro, resulting from inhibition of cell wall synthesis . It has a wide distribution throughout the body, including penetration into joints and synovial fluid .

Molecular Mechanism

The mechanism of action of Ceftiofur sodium involves binding to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall . These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Temporal Effects in Laboratory Settings

The systemic exposure of Ceftiofur sodium in lactating goats following intravenous and subcutaneous administration is consistent with the predicted PK-PD ratios needed for a positive therapeutic outcome

Dosage Effects in Animal Models

In animal models, the effects of Ceftiofur sodium vary with different dosages . For example, in healthy beagle dogs, a dose of 2.2 mg/kg Ceftiofur sodium was administered either intravenously or subcutaneously . The absolute bioavailabilities were 85.16% and 84.43%, respectively .

Metabolic Pathways

Ceftiofur sodium is rapidly metabolized to its active metabolite desfurolyceftiofur and furoic acid after parenteral administration . The metabolite desfurolyceftiofur also has antibiotic activity .

Transport and Distribution

Ceftiofur sodium has a wide distribution throughout the body, including penetration into joints and synovial fluid . It is excreted primarily in urine .

Subcellular Localization

Ceftiofur sodium, being an antibiotic, does not have a specific subcellular localization. It acts on the bacterial cell wall, specifically on the penicillin-binding proteins located on the inner membrane of the bacterial cell wall .

准备方法

合成路线和反应条件

头孢噻呋钠的制备涉及 3-[2-(呋喃羰基)硫甲基]-3-头孢-4-羧酸与 5-苯基-1,3,4-恶二唑-2-硫-2-(2-氨基噻唑-4-基)-2-甲氧亚胺)乙酸酯的缩合 。 然后使用钠碱将所得的头孢噻呋胺盐转化为其钠盐 。 反应通常在有机溶剂中进行,并用化学计量量的无机酸中和 .

工业生产方法

头孢噻呋钠的工业生产通常涉及使用先进技术来确保高纯度和稳定性。 一种方法包括制备头孢噻呋酸,然后通过结晶和纯化过程将其转化为钠盐 。 这种方法确保最终产品不含杂质并具有所需的药理特性 .

化学反应分析

反应类型

头孢噻呋钠经历了几种类型的化学反应,包括:

氧化: 这种反应会导致各种氧化衍生物的形成。

还原: 还原反应可以将头孢噻呋钠转化为其还原形式。

取代: 取代反应可以在头孢菌素环上的各个位置发生.

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂 。 这些反应的条件各不相同,但通常涉及控制温度和 pH 值以确保预期的结果 .

形成的主要产物

这些反应形成的主要产物包括保留其抗生素特性的头孢噻呋钠的各种衍生物 。 这些衍生物可能具有不同的药代动力学和药效学特性,使其适用于特定应用 .

相似化合物的比较

属性

CAS 编号 |

104010-37-9 |

|---|---|

分子式 |

C19H16N5NaO7S3 |

分子量 |

545.6 g/mol |

IUPAC 名称 |

sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-; |

InChI 键 |

RFLHUYUQCKHUKS-CMKUNUBPSA-M |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

手性 SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

外观 |

Solid powder |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

80370-57-6 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |

产品来源 |

United States |

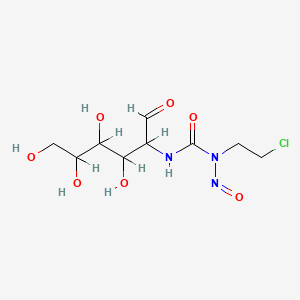

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ceftiofur sodium work?

A1: Ceftiofur sodium, like other cephalosporin antibiotics, acts as a bactericidal agent by disrupting the synthesis of bacterial cell walls. [, ] It specifically inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, a vital step in cell wall formation. [, ] This disruption weakens the bacterial cell wall, leading to cell death. [, ]

Q2: What is the molecular formula and weight of ceftiofur sodium?

A2: Ceftiofur sodium has the molecular formula C19H16N5NaO7S3 and a molecular weight of 537.52 g/mol. [, , ]

Q3: Is there any spectroscopic data available for ceftiofur sodium?

A3: While the provided papers don't delve into detailed spectroscopic analysis, UV spectrophotometry studies have identified a maximum absorption wavelength of 292 nm for ceftiofur sodium, which can be used for its quantification. [, ]

Q4: What factors can impact the stability of ceftiofur sodium?

A5: Studies show that ceftiofur sodium degradation is affected by factors like pH, temperature, and exposure to light. [, ] Higher pH levels and temperatures accelerate its degradation. [, ] Light exposure can also contribute to its breakdown. [, ]

Q5: What strategies are employed to improve the stability and bioavailability of ceftiofur sodium formulations?

A7: One research paper describes an injectable composition of ceftiofur sodium utilizing plant fatty acid esters as a dispersant and anhydrous ethanol. [] This formulation aims to enhance viscosity, re-dispersion characteristics, and potentially bioavailability. [] Another study explored the development of ceftiofur sodium-chitosan nanoparticles using an ionic crosslinking method. [] This approach aimed to create a sustained-release formulation, potentially prolonging the drug's action time. []

Q6: How is ceftiofur sodium metabolized in the body?

A8: Ceftiofur sodium is primarily metabolized into desfuroylceftiofur acetamide (DCA), its active metabolite. [, , , ] This conversion is thought to occur via enzymatic hydrolysis. [, ]

Q7: What is the bioavailability of ceftiofur sodium after intramuscular administration in various species?

A9: Studies show ceftiofur sodium exhibits complete (100%) bioavailability after intramuscular administration in sheep and goats. [, ] In pigs, the bioavailability after intramuscular administration is reported to be 87.97%. []

Q8: How does the route of administration affect the pharmacokinetics of ceftiofur sodium?

A10: Research in green iguanas demonstrates that while the maximum plasma concentration of ceftiofur is significantly higher after intramuscular administration compared to subcutaneous administration, both routes achieve similar areas under the curve. [] This suggests that while the rate of absorption might differ, the overall exposure to the drug is comparable.

Q9: How does age affect the pharmacokinetics of ceftiofur sodium in cattle?

A11: Studies reveal significant age-related differences in ceftiofur sodium pharmacokinetics in cattle. [] Younger calves (7 days to 1 month old) exhibit a larger area under the curve and smaller total body clearance compared to older calves (3-9 months old). [] This indicates that ceftiofur sodium is eliminated more slowly in younger animals, leading to higher drug exposure. []

Q10: Does ceftiofur sodium cross the placental barrier in pregnant animals?

A12: Research in pregnant pony mares found that while ceftiofur sodium readily crosses the placental barrier, its active metabolite, DCA, does not reach detectable levels in fetal fluids or tissues. []

Q11: Is ceftiofur sodium effective in treating bovine respiratory disease?

A14: Field trials comparing ceftiofur sodium to trimethoprim-sulfadoxine for treating bovine respiratory disease (BRD) in calves found that ceftiofur sodium led to significantly greater treatment response rates after three days of therapy. [, ] This resulted in reduced treatment costs and lower mortality and wastage rates associated with BRD in the ceftiofur sodium group. [, ]

Q12: Can ceftiofur sodium be used to treat interdigital necrobacillosis in cattle?

A15: A network meta-analysis of randomized controlled trials indicated that ceftiofur sodium, administered intramuscularly at 1.0 μg/kg body weight every 24 h for 3 days, demonstrated a better clinical response compared to other treatments including oxytetracycline, tulathromycin, placebo, and a lower dose of ceftiofur sodium (0.1 μg/kg) for interdigital necrobacillosis in cattle. []

Q13: What mechanisms contribute to ceftiofur sodium resistance in bacteria?

A16: While the provided papers don't comprehensively cover resistance mechanisms, research suggests that the production of β-lactamases, efflux pumps, and alterations in cell membrane permeability can contribute to ceftiofur sodium resistance in bacteria like E. coli. []

Q14: What is the acute toxicity of ceftiofur sodium?

A17: The acute toxicity of ceftiofur sodium was evaluated in mice. [] The LD50 (lethal dose for 50% of the test population) via intramuscular injection was determined to be 1,673.02 mg/kg body weight, indicating low acute toxicity. []

Q15: Are there any drug delivery strategies being explored for ceftiofur sodium?

A19: Research highlights the development of ceftiofur sodium-chitosan nanoparticles as a potential sustained-release drug delivery system. [] This formulation aims to prolong the drug's action time, potentially improving treatment efficacy and reducing the frequency of administration. []

Q16: What analytical methods are used to determine ceftiofur sodium concentrations?

A20: Several analytical methods are employed for quantifying ceftiofur sodium and its metabolites. [, , , , ] High-performance liquid chromatography (HPLC) is frequently utilized, often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS). [, , , , ] Microbiological assays using sensitive bacterial strains have also been employed, particularly for pharmacokinetic studies. [, , ]

Q17: How does ceftiofur sodium degrade in the environment?

A21: Ceftiofur sodium is readily degraded in cattle feces, primarily by microbial activity. [] In soil, it degrades aerobically with half-lives ranging from 22.2 to 49 days, depending on soil type. [] Hydrolysis of ceftiofur sodium is pH-dependent, with faster degradation at higher pH levels. [] Photodegradation also contributes to its breakdown, although the rate decreases over time, possibly due to the formation of a protective film from degradation products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。